molecular formula C14H15NO2 B13100753 5-Phenylhexahydroindolizine-3,7-dione CAS No. 847049-62-1

5-Phenylhexahydroindolizine-3,7-dione

Cat. No.: B13100753
CAS No.: 847049-62-1
M. Wt: 229.27 g/mol
InChI Key: FYIMIZHSHAVMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylhexahydroindolizine-3,7-dione: is a heterocyclic compound that belongs to the class of indolizines. Indolizines are nitrogen-containing bicyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The presence of a phenyl group at the 5-position and two keto groups at the 3 and 7 positions makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylhexahydroindolizine-3,7-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indolizine compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Phenylhexahydroindolizine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the indolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted indolizines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Phenylhexahydroindolizine-3,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylhexahydroindolizine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylhexahydroindolizine-3,7-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical reactivity and biological properties

Properties

CAS No.

847049-62-1

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-phenyl-1,2,5,6,8,8a-hexahydroindolizine-3,7-dione

InChI

InChI=1S/C14H15NO2/c16-12-8-11-6-7-14(17)15(11)13(9-12)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2

InChI Key

FYIMIZHSHAVMFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C1CC(=O)CC2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.